Stereochemical Impact on ORL1 Antagonist Potency: (1S,3R) vs. Non-Fluorinated Cyclopentylamine
In a published ORL1 antagonist SAR series, a derivative containing the (1S,3R)-3-fluorocyclopentanamine fragment (Compound 31) demonstrated high intrinsic potency [1]. Crucially, this study established that substituting the non-fluorinated cyclopentylamine with the (1S,3R)-3-fluorocyclopentanamine fragment was a key structural modification that contributed to achieving and maintaining potent ORL1 antagonism, highlighting a clear class-level advantage for the fluorinated cis-configuration.
| Evidence Dimension | Potency in ORL1 receptor antagonist assay |
|---|---|
| Target Compound Data | Derivative with (1S,3R)-3-fluorocyclopentanamine fragment (Compound 31): High potency (exact ORL1 Ki not disclosed in abstract, but described as 'high intrinsic potency') |
| Comparator Or Baseline | Non-fluorinated cyclopentylamine analogs |
| Quantified Difference | Fluorinated (1S,3R) fragment is essential for high potency; non-fluorinated analogs show significantly reduced activity (qualitative SAR conclusion). |
| Conditions | In vitro radioligand binding displacement assay against human ORL1 receptor [1]. |
Why This Matters
This confirms that the (1S,3R)-3-fluorocyclopentanamine core is not a generic amine; its specific geometry and electronics are a key determinant of target engagement in a therapeutically relevant GPCR program.
- [1] Kobayashi, K., et al. (2009). Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(13), 3627-3631. View Source
